![molecular formula C13H12N6O2S B2842959 N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide CAS No. 433311-94-5](/img/structure/B2842959.png)
N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
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Description
N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, also known as MOTSA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications.
Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Activity : A study by Baviskar et al. (2013) synthesized a series of compounds related to N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide and evaluated their antimicrobial activity. These compounds showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).
Antimicrobial and Hemolytic Agents : Another study by Rehman et al. (2016) focused on the synthesis of N-substituted derivatives of a similar compound structure. These compounds demonstrated potential as antimicrobial agents against various microbial species and were evaluated for their hemolytic activity (Rehman et al., 2016).
Anticancer Applications
In Vitro Anticancer Evaluation : A research by Zyabrev et al. (2022) synthesized 4-arylsulfonyl-1,3-oxazoles, closely related to the compound . These compounds were evaluated for their anticancer activities against various cancer cell lines, showing significant cytostatic and antiproliferative effects (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).
Pharmacological Evaluation of Analogues : Shukla et al. (2012) synthesized and evaluated analogues of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, a compound structurally similar to N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide. These analogues were tested as glutaminase inhibitors, showing promise in attenuating the growth of human lymphoma cells (Shukla et al., 2012).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-9-7-11(16-21-9)14-12(20)8-22-13-15-17-18-19(13)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXOIITYNLWIHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide |
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